Cas no 182067-51-2 (2-Ethoxy-3-hydroxybenzaldehyde)

2-Ethoxy-3-hydroxybenzaldehyde is a substituted benzaldehyde derivative characterized by the presence of ethoxy and hydroxyl functional groups at the 2- and 3-positions of the aromatic ring, respectively. This compound is of interest in organic synthesis due to its reactive aldehyde group and the potential for further functionalization. The hydroxyl group enhances its solubility in polar solvents, while the ethoxy group contributes to its stability. It serves as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its structural features make it suitable for applications requiring regioselective modifications, particularly in the development of heterocyclic compounds and coordination chemistry.
2-Ethoxy-3-hydroxybenzaldehyde structure
182067-51-2 structure
Product name:2-Ethoxy-3-hydroxybenzaldehyde
CAS No:182067-51-2
MF:C9H10O3
MW:166.1739
CID:1093600
PubChem ID:10678631

2-Ethoxy-3-hydroxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Ethoxy-3-hydroxybenzaldehyde
    • hydroxy ethoxy benzaldehyde
    • 182067-51-2
    • SCHEMBL4796390
    • KXQDHCZDDGURNC-UHFFFAOYSA-N
    • Inchi: InChI=1S/C9H10O3/c1-2-12-9-7(6-10)4-3-5-8(9)11/h3-6,11H,2H2,1H3
    • InChI Key: KXQDHCZDDGURNC-UHFFFAOYSA-N
    • SMILES: CCOC1=C(C=CC=C1O)C=O

Computed Properties

  • Exact Mass: 166.062994177g/mol
  • Monoisotopic Mass: 166.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 46.5Ų

2-Ethoxy-3-hydroxybenzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A019143602-1g
2-Ethoxy-3-hydroxybenzaldehyde
182067-51-2 95%
1g
$321.44 2023-09-02
Crysdot LLC
CD12103259-1g
2-Ethoxy-3-hydroxybenzaldehyde
182067-51-2 95+%
1g
$402 2024-07-24

Additional information on 2-Ethoxy-3-hydroxybenzaldehyde

Introduction to 2-Ethoxy-3-hydroxybenzaldehyde (CAS No. 182067-51-2)

2-Ethoxy-3-hydroxybenzaldehyde, with the chemical formula C₉H₁₀O₂ and CAS number 182067-51-2, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This aromatic aldehyde features both an ethoxy group and a hydroxyl group on a benzene ring, making it a valuable intermediate in the synthesis of various bioactive molecules. Its unique structural properties enable it to participate in multiple chemical reactions, including condensation, oxidation, and reduction processes, which are pivotal in drug development.

The compound's significance stems from its ability to serve as a precursor in the synthesis of more complex molecules. In recent years, 2-Ethoxy-3-hydroxybenzaldehyde has been explored for its potential applications in the development of pharmaceuticals, particularly in the area of anti-inflammatory and antimicrobial agents. The presence of both electron-donating (ethoxy) and electron-withdrawing (hydroxyl) groups on the benzene ring enhances its reactivity, making it an attractive candidate for further functionalization.

One of the most compelling aspects of 2-Ethoxy-3-hydroxybenzaldehyde is its role in the synthesis of natural product analogs. Researchers have leveraged its structural framework to develop derivatives that mimic the bioactivity of known therapeutic agents. For instance, studies have demonstrated its utility in constructing scaffolds that exhibit inhibitory effects on various enzymes implicated in inflammatory pathways. These findings highlight the compound's potential as a building block for novel drug candidates.

In addition to its pharmaceutical applications, 2-Ethoxy-3-hydroxybenzaldehyde has found utility in the field of materials science. Its aromatic nature and functional groups make it a suitable candidate for designing organic semiconductors and ligands used in catalytic systems. Recent advancements in polymer chemistry have also shown promise in incorporating this compound into functional materials that exhibit enhanced stability and reactivity under various conditions.

The synthesis of 2-Ethoxy-3-hydroxybenzaldehyde typically involves the selective methylation or ethylation of hydroxyl-substituted benzaldehydes, followed by oxidation or reduction steps to achieve the desired product. Modern synthetic methodologies have improved the efficiency and yield of these processes, making it more feasible to produce larger quantities for research and industrial purposes. Advances in green chemistry have also led to the development of more sustainable synthetic routes, reducing waste and minimizing environmental impact.

Recent research has further elucidated the mechanistic pathways involving 2-Ethoxy-3-hydroxybenzaldehyde. Studies using computational chemistry have provided insights into how this compound interacts with biological targets at the molecular level. These computational models have been instrumental in predicting binding affinities and optimizing lead structures for drug development. Additionally, experimental techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to characterize its derivatives and assess their biological activity.

The pharmacological potential of 2-Ethoxy-3-hydroxybenzaldehyde has been explored through several preclinical studies. Researchers have synthesized various analogs derived from this compound and evaluated their efficacy against pathogens and disease-related enzymes. Notably, some derivatives have shown promising results in inhibiting lipoxygenase enzymes, which are key mediators in inflammatory responses. These findings underscore the importance of further investigating this compound as a therapeutic agent.

Moreover, 2-Ethoxy-3-hydroxybenzaldehyde has been utilized as a key intermediate in the production of fragrances and flavoring agents. Its aromatic profile contributes to complex scent compositions used in perfumes and cosmetics. The compound's ability to undergo further functionalization allows for the creation of diverse olfactory notes, making it a valuable asset in perfumery chemistry.

The future prospects for 2-Ethoxy-3-hydroxybenzaldehyde are promising, with ongoing research focusing on expanding its applications across multiple domains. Efforts are underway to develop novel synthetic routes that enhance yield and sustainability while maintaining high purity standards. Collaborative efforts between academia and industry are expected to drive innovation, leading to new derivatives with enhanced pharmacological properties.

In conclusion, 2-Ethoxy-3-hydroxybenzaldehyde (CAS No. 182067-51-2) is a multifaceted compound with significant implications in pharmaceuticals, materials science, and specialty chemicals. Its unique structural features enable diverse applications, from drug development to advanced material design. As research continues to uncover new possibilities for this compound, its role as a key intermediate is likely to expand, contributing to advancements across multiple scientific disciplines.

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